molecular formula C11H12BrNO2 B1386872 N-(4-acetylphenyl)-2-bromopropanamide CAS No. 1171221-51-4

N-(4-acetylphenyl)-2-bromopropanamide

Cat. No. B1386872
M. Wt: 270.12 g/mol
InChI Key: UEJSEPMXGKFSEI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. This provides a basic understanding of the compound’s composition and structure.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis process.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

3. Synthesis of Phenoxy Acetamide Derivatives

  • Results : The literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides information regarding pharmacologically interesting compounds of widely different composition. This may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could enhance life quality .

4. Michael-type Addition of Aromatic Alcohols

  • Results : The reaction enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .

5. Synthesis of Sulfonamide Compounds

  • Application : N-(4-acetylphenyl)-2-bromopropanamide is used in the synthesis of several sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF), N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), 1-tosyl-1H-imidazole (PSASF-x), 4-methyl-N-(pyridin-4-yl) benzenesulfonamide (PSASF-2), and 1-ethyl-4-tosylpiperazine (PSASF-3). These compounds have been synthesized and their antibacterial activities have been evaluated .
  • Methods : The synthesis of these sulfonamide compounds involves various chemical reactions. The antibacterial properties of the drugs were studied in depth using molecular docking research .
  • Results : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

6. Asymmetric Cyanation of 1,3-Dicarbonyls and Amides

  • Application : N-(4-acetylphenyl)-2-bromopropanamide is used in the asymmetric cyanation of 1,3-dicarbonyls and amides .
  • Methods : The synthesis of these compounds involves various chemical reactions .
  • Results : The reaction enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.


Future Directions

This involves identifying areas for further research. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.


properties

IUPAC Name

N-(4-acetylphenyl)-2-bromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7(12)11(15)13-10-5-3-9(4-6-10)8(2)14/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJSEPMXGKFSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-bromopropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HA Aziz, GAI Moustafa… - Archiv der …, 2021 - Wiley Online Library
A new series of nitric oxide‐donating fluoroquinolone/oximes was prepared in this study. The nitric oxide release from the prepared compounds was measured using a modified Griess …
Number of citations: 12 onlinelibrary.wiley.com

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